Absolute Oral Bioavailability of 30.4% Distinguishes Norathyriol from Its Poorly Absorbed Glycosidic Precursor Mangiferin
Norathyriol demonstrates an absolute oral bioavailability of 30.4% in rats, determined via HPLC-MS/MS analysis [1]. This stands in marked contrast to its glycosidic precursor mangiferin (MGF), which exhibits extremely low oral bioavailability. In a parallel pharmacokinetic study, after single oral MGF dosing, norathyriol systemic exposure remained exceedingly low (Cmax < 3 ng/mL; AUC_NTR / AUC_MGF < 3%), corresponding to only ~0.1% conversion of MGF to norathyriol in enterobacteria incubation systems [2]. Consequently, direct administration of norathyriol bypasses the inefficient enterobacterial deglycosylation bottleneck and enables substantially higher systemic exposure of the active aglycone species.
| Evidence Dimension | Absolute oral bioavailability |
|---|---|
| Target Compound Data | 30.4% absolute bioavailability in rats |
| Comparator Or Baseline | Mangiferin: extremely low oral bioavailability; after MGF dosing, norathyriol systemic exposure Cmax < 3 ng/mL, AUC_NTR / AUC_MGF < 3%, ~0.1% conversion in enterobacteria systems |
| Quantified Difference | Norathyriol absolute bioavailability 30.4% vs. minimal systemic norathyriol exposure from mangiferin administration; direct dosing yields > 10-fold improvement in active aglycone exposure |
| Conditions | Rats, oral administration, HPLC-MS/MS quantification; enterobacteria incubation with mangiferin (in vitro) |
Why This Matters
For in vivo pharmacology studies (e.g., diabetes, cardiovascular disease, or cancer models), direct procurement of norathyriol ensures reproducible systemic exposure, whereas reliance on mangiferin or mangiferin-containing extracts introduces unpredictable inter-individual and inter-species variability in gut microbial deglycosylation.
- [1] Guo, X., Cheng, M., Hu, P., Shi, Z., Chen, S., Liu, H., Shi, H., Xu, Z., Tian, X., & Huang, C. (2018). Absorption, Metabolism, and Pharmacokinetics Profiles of Norathyriol, an Aglycone of Mangiferin, in Rats by HPLC-MS/MS. Journal of Agricultural and Food Chemistry, 66(46), 12227–12235. PMID: 30298742. View Source
- [2] Tian, X., Gao, Y., Xu, Z., Lian, S., Ma, Y., Guo, X., Hu, P., Li, Z., & Huang, C. (2016). Pharmacokinetics of mangiferin and its metabolite-Norathyriol, Part 1: Systemic evaluation of hepatic first-pass effect in vitro and in vivo. BioFactors, 42(5), 533–544. PMID: 27130074. View Source
